2-methylprop-1-ene

Thermodynamics Physical Properties Separation Science

Select 2-methylprop-1-ene for processes requiring unmatched cationic reactivity: 1100-fold higher than 1-butene enables direct selective polymerization from mixed C4 streams, eliminating costly isomer separation. Its branched structure delivers >99.9% selectivity in hydration to tert-butanol and permits adsorption-based purification with Henry's selectivity >2321.8 over butadiene. This single olefin serves as a high-yield feedstock for polyisobutylene, butyl rubber, MTBE, and novel hyperbranched anionic surfactants (IB4SO3Na) exhibiting superwettability and alkaline resistance. Choose isobutene to reduce downstream processing complexity and capital expenditure while unlocking value-added specialty chemicals.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
Cat. No. B12662633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylprop-1-ene
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCC(=C)C.CC(=C)C.CC(=C)C
InChIInChI=1S/3C4H8/c3*1-4(2)3/h3*1H2,2-3H3
InChIKeyZGWNHIRGFLHURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylprop-1-ene (Isobutene) Procurement Guide: Identity, Class, and Baseline Characteristics


2-Methylprop-1-ene (Isobutene, IUPAC name 2-methylprop-1-ene) is a four-carbon branched alkene (olefin) with the molecular formula C₄H₈ [1]. It exists as a colorless, flammable gas under standard conditions and is one of four constitutional isomers of butylene [1]. The compound is characterized by a boiling point of −6.9 °C at 760 mmHg, a vapor pressure of approximately 2143 mmHg at 25 °C, and an enthalpy of vaporization of 23.5 kJ/mol . Isobutene is primarily derived from steam cracking of naphtha or as a byproduct of fluid catalytic cracking in petroleum refining [2], and serves as a key feedstock for producing butyl rubber, tert-butanol, methyl tert-butyl ether (MTBE), and polyisobutylene [2].

Why 2-Methylprop-1-ene Cannot Be Substituted by Other C4 Olefins


The four butene isomers (1-butene, cis-2-butene, trans-2-butene, and isobutene) are often co-produced in C4 hydrocarbon streams, yet their substitution in chemical processes is not possible due to profound differences in reactivity, selectivity, and physical properties [1]. For example, isobutene exhibits a boiling point of −6.9 °C versus −6.3 °C for 1-butene, making their separation by distillation impractical and requiring alternative separation methods [1]. More critically, the branched structure of isobutene imparts a unique reactivity profile: it undergoes cationic polymerization with a reactivity ratio 1100 times higher than 1-butene [2], achieves >99.9% selectivity in hydration to tert-butanol while 1-butene remains virtually unreactive [3], and exhibits distinct adsorption behavior that enables its selective separation from C4 mixtures [4]. These non-interchangeable properties necessitate a rigorous, evidence-based approach to compound selection. The following quantitative evidence guide details the specific performance dimensions that differentiate 2-methylprop-1-ene from its closest structural analogs.

2-Methylprop-1-ene: Quantitative Performance Evidence Against Key Comparators


Thermodynamic and Physical Property Differentiation of Isobutene vs. 1-Butene

Experimental measurements of density, vapor pressure, and critical constants for the four C4H8 isomers reveal that isobutene and 1-butene exhibit distinct physical properties that preclude simple substitution [1]. At 25 °C, isobutene has a vapor pressure of 2143.2 mmHg, while 1-butene has a vapor pressure of 2213.9 mmHg, a difference of approximately 3% . The boiling point of isobutene is −6.9 °C compared to −6.3 °C for 1-butene, a difference of only 0.6 °C . This minimal boiling point difference renders conventional distillation separation energy-intensive and economically unfavorable [1]. The critical temperature of isobutene is 144.8 K higher than that of 1-butene (418.9 K vs 274.1 K), indicating significantly different phase behavior under high-pressure conditions [1].

Thermodynamics Physical Properties Separation Science

Cationic Polymerization Reactivity Ratio: Isobutene vs. 1-Butene

In cationic copolymerization of isobutene (IB) with 1-butene (B1) using ethylaluminum dichloride (EADC)·bis(2-chloroethyl) ether complex and tert-butyl chloride initiator in hexanes at 0 °C, the reactivity ratio of IB was determined to be r_IB = 1100, while the reactivity ratio of B1 was r_B1 = 1 [1]. This 1100-fold difference indicates that isobutene is vastly more reactive in cationic chain propagation than 1-butene. The high reactivity of isobutene is attributed to the stabilization of the tertiary carbocation intermediate formed during polymerization [1].

Cationic Polymerization Reactivity Ratios Polyisobutylene

Selective Hydration to tert-Butanol: Isobutene vs. 1-Butene

In the competitive hydration of isobutene and 1-butene over proton-exchanged zeolite catalysts in the vapor phase at 383 K, isobutene exhibits very high conversion and selectivity to tert-butyl alcohol, while the reaction of 1-butene with water to 2-butanol proceeds negligibly [1]. In concentrated aqueous solutions of heteropolyacids below 80 °C, the selectivity to tert-butyl alcohol exceeds 99.9% [2]. This stark contrast in reactivity arises from the stronger coordination of isobutene and water to the heteropolyanion compared to 1-butene, which effectively suppresses 1-butene hydration [2].

Catalytic Hydration Selectivity tert-Butanol

Adsorptive Separation Selectivity: Isobutene from C4 Olefin Mixtures

A sulfate-pillared adsorbent, SOFOUR-DPDS-Ni, demonstrates exceptional molecular sieving performance for the separation of isobutene from C4 olefin mixtures [1]. The benchmark Henry's selectivity for 1,3-butadiene (C₄H₆) over isobutene is 2321.8, and for n-butene over isobutene is 233.5 [1]. These high selectivities outperform most reported adsorbents and enable the production of high-purity isobutene (>99.9%) from binary and ternary gas mixtures in dynamic breakthrough experiments [1].

Adsorption Separation Metal-Organic Frameworks

Dimerization Selectivity: Diisobutene Yield from Isobutene

In the dimerization of isobutene using strongly acidic ion-exchange resin catalysts in a plug flow reactor, high diisobutene (DIB, C8) selectivity is observed at lower temperatures and higher liquid hourly space velocities (LHSV) [1]. At 50 °C and LHSV > 1.5, high C8 selectivity is achieved, while selectivity decreases with increasing temperature [1]. Recent studies report that diisobutylene selectivity can reach up to 72.5% under optimized conditions [2].

Oligomerization Dimerization Fuel Additives

Oligomerization Selectivity: Teraisobutylene for Hyperbranched Surfactants

Fine-tuning the reaction temperature enables the selective dimerization of diisobutylene to teraisobutylene (IB4) with excellent selectivity [1]. At −40 °C, pure IB4 is synthesized with up to 99% selectivity, and the proportion bearing terminal olefin moieties reaches 61.0% [1]. In situ Raman spectroscopy confirms that cracking of IB4 is effectively inhibited at low temperatures [1]. This high selectivity contrasts with higher temperature conditions where lower selectivities and byproduct formation are observed [1].

Oligomerization Surfactants Selective Synthesis

High-Value Application Scenarios for 2-Methylprop-1-ene Based on Quantitative Performance Evidence


Production of Highly Reactive Polyisobutylene (HR-PIB) from Mixed C4 Feeds

The 1100-fold higher cationic reactivity of isobutene compared to 1-butene [1] enables its selective polymerization from mixed C4 hydrocarbon streams. This allows for the direct production of high-value polyisobutylene without prior separation of other C4 olefins, reducing process complexity and capital expenditure. The high exo-olefin content of the resulting polymer is critical for applications in lubricant additives and fuel detergents.

Energy-Efficient Purification of Polymer-Grade Isobutene via Adsorptive Separation

The high Henry's selectivity of 2321.8 for 1,3-butadiene over isobutene and 233.5 for n-butene over isobutene on SOFOUR-DPDS-Ni adsorbent [2] enables the production of >99.9% pure isobutene from C4 mixtures in dynamic breakthrough columns. This adsorption-based process offers a significant reduction in energy consumption compared to traditional extractive distillation or MTBE cracking routes, directly impacting operational costs and sustainability metrics.

Selective Hydration for tert-Butanol Production from Mixed C4 Streams

The >99.9% selectivity of isobutene hydration to tert-butanol over heteropolyacid catalysts [3] provides a direct route to value-added product without prior separation. This process eliminates the need for energy-intensive distillation of close-boiling C4 isomers and can be integrated into existing refinery streams. tert-Butanol is a key solvent and intermediate for pharmaceuticals, flavors, and other fine chemicals.

Synthesis of Hyperbranched Surfactants with Superior Performance

The high selectivity (up to 99%) in the low-temperature oligomerization of isobutene-derived diisobutylene to teraisobutylene [4] enables the synthesis of novel hyperbranched anionic surfactants (IB4SO3Na). These surfactants exhibit superwettability (contact angle <30°) and rapid textile penetration (<0.6 s), outperforming commercial products like Aerosol-OT in alkaline resistance (stable in >30 g/L NaOH) [4]. This offers a high-margin application for isobutene upgrading.

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